N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a lead compound for the development of new drugs, particularly in the areas of anticancer and antimicrobial research.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is the P2Y12 receptor in human platelets . This receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting. By interacting with this receptor, the compound can influence the body’s clotting mechanism .
Mode of Action
This compound acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition disrupts the normal clotting process, reducing the likelihood of blood clot formation .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the platelet activation pathway . By inhibiting this receptor, the compound disrupts the signaling cascade that leads to platelet aggregation. This disruption can have downstream effects on other processes, such as the body’s response to injury and inflammation .
Pharmacokinetics
Its ability to inhibit platelet aggregation suggests that it has sufficient bioavailability to interact with its target receptor
Result of Action
The primary result of this compound’s action is a reduction in platelet aggregation . This can prevent the formation of blood clots, potentially reducing the risk of conditions such as stroke or heart attack . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-1,3-thiazol-2-yl)thiourea
- N-(5-Bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide
- N-(5-Bromo-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBHMNHUOVRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610713 | |
Record name | N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745053-65-0 | |
Record name | N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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